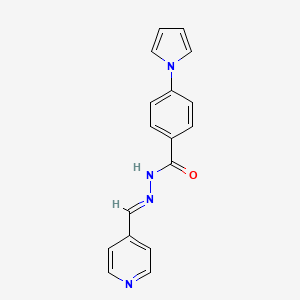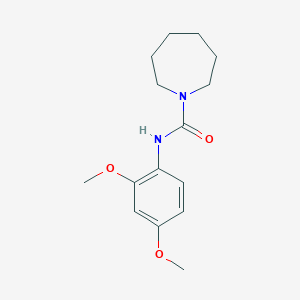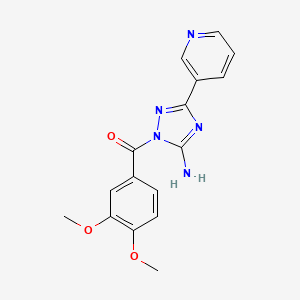
N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as Dimebolin, is a small molecule drug that has been studied for its potential use in treating various neurological disorders. This compound was first synthesized in the 1970s, but its therapeutic potential was not fully realized until more recent years. In
Mecanismo De Acción
The exact mechanism of action of N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is believed to involve multiple targets within the central nervous system. This compound has been shown to modulate the activity of several neurotransmitter systems, including acetylcholine, serotonin, and dopamine. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These effects include the modulation of neurotransmitter systems, the reduction of neuroinflammation, and the protection of neurons against damage. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its relatively low toxicity. This compound has been shown to be well-tolerated in animal studies, with few adverse effects reported. However, one limitation of using this compound in lab experiments is its relatively low potency. This compound has been shown to have modest effects on cognitive function and neuroprotection in preclinical studies, which may limit its usefulness in certain experimental paradigms.
Direcciones Futuras
There are several potential future directions for research on N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the optimization of the compound's pharmacokinetic properties, such as its bioavailability and half-life. Additionally, further studies are needed to elucidate the compound's mechanism of action and identify its molecular targets within the central nervous system. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans with neurological disorders.
Métodos De Síntesis
The synthesis of N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, including the preparation of the starting materials and the reaction of these materials to form the final product. The starting materials for the synthesis of this compound are 2,3-dimethylbenzaldehyde, 2-methylbenzaldehyde, and N-methylglycine. The reaction of these materials is carried out in the presence of a catalyst, such as palladium on carbon or Raney nickel, to form the final product.
Aplicaciones Científicas De Investigación
N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. In preclinical studies, this compound has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(2-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-9-7-10-16(15(13)3)19-18(21)12-20(24(4,22)23)17-11-6-5-8-14(17)2/h5-11H,12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYGWJLOEIAWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

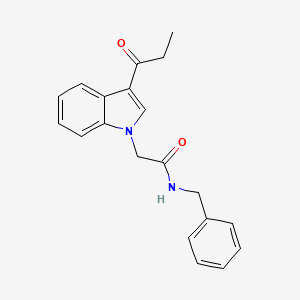
![N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5693763.png)
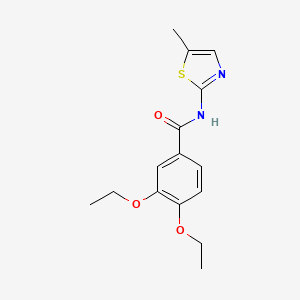
![N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5693777.png)
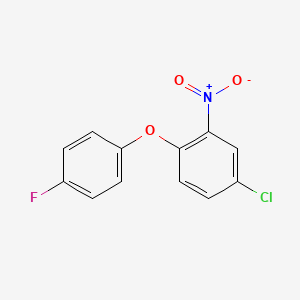
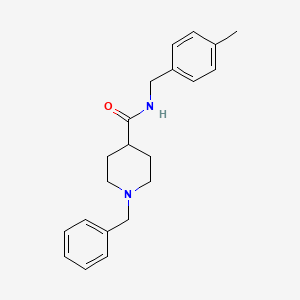
![N-[3-(acetylamino)-4-chlorophenyl]-2-phenylacetamide](/img/structure/B5693810.png)

![N-isopropyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5693821.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5693835.png)
![N-(2,6-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5693846.png)
